molecular formula C16H20BF2NO3 B13727865 N-cyclopropyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-cyclopropyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13727865
M. Wt: 323.1 g/mol
InChI Key: HPLOKQCZTKOHLQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that belongs to the class of boronic acid derivatives. These compounds are known for their significant role in organic synthesis, particularly in carbon-carbon coupling reactions. The presence of fluorine atoms and a boronic ester group in its structure enhances its reactivity and stability, making it a valuable intermediate in various chemical processes.

Preparation Methods

The synthesis of N-cyclopropyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method is a two-step substitution reaction. . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-cyclopropyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclopropyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other biologically active compounds . The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

N-cyclopropyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be compared with other boronic acid derivatives, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C16H20BF2NO3

Molecular Weight

323.1 g/mol

IUPAC Name

N-cyclopropyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C16H20BF2NO3/c1-15(2)16(3,4)23-17(22-15)11-7-10(12(18)8-13(11)19)14(21)20-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,20,21)

InChI Key

HPLOKQCZTKOHLQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)C(=O)NC3CC3

Origin of Product

United States

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